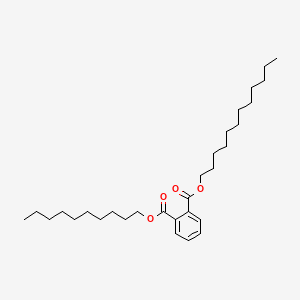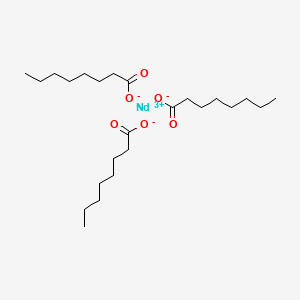
N-(1-Benzoyl-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Benzoyl-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide is a complex organic compound that belongs to the class of benzisothiazole derivatives
Méthodes De Préparation
The synthesis of N-(1-Benzoyl-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide typically involves a multi-step process. One common method starts with the nitration of isatoic anhydride to produce 5-nitro-2,1-benzisothiazol-3(1H)-one. This intermediate is then subjected to benzoylation to introduce the benzoyl group at the 1-position. The final step involves the formation of the ylidene linkage with benzamide .
Analyse Des Réactions Chimiques
N-(1-Benzoyl-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include strong acids, bases, and reducing agents.
Applications De Recherche Scientifique
N-(1-Benzoyl-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(1-Benzoyl-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoyl and benzamide groups contribute to the compound’s overall stability and reactivity .
Comparaison Avec Des Composés Similaires
N-(1-Benzoyl-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide can be compared with other benzisothiazole derivatives, such as:
5-Nitro-2,1-benzisothiazol-3(1H)-one: Lacks the benzoyl and benzamide groups, leading to different reactivity and applications.
1-Benzoyl-2,1-benzisothiazol-3(1H)-one: Similar structure but without the nitro group, affecting its biological activity.
N-(1-Benzoyl-2,1-benzisothiazol-3(1H)-ylidene)benzamide: Similar but without the nitro group, leading to different chemical properties.
Propriétés
Numéro CAS |
106532-71-2 |
|---|---|
Formule moléculaire |
C21H13N3O4S |
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
N-(1-benzoyl-5-nitro-2,1-benzothiazol-3-ylidene)benzamide |
InChI |
InChI=1S/C21H13N3O4S/c25-19(14-7-3-1-4-8-14)22-20-17-13-16(24(27)28)11-12-18(17)23(29-20)21(26)15-9-5-2-6-10-15/h1-13H |
Clé InChI |
IYWGJSFCCSCHNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])N(S2)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[[Butyl(2-hydroxyethyl)amino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12690924.png)

